molecular formula C14H25N B12276725 N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine

N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine

Cat. No.: B12276725
M. Wt: 207.35 g/mol
InChI Key: YMALQGJJHAIFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)tricyclo[5210,2,6]decan-8-amine is a complex organic compound characterized by its unique tricyclic structureIts molecular formula is C14H25N, and it has a molecular weight of 207.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. Subsequent functionalization steps introduce the butan-2-yl and amine groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

N-butan-2-yltricyclo[5.2.1.02,6]decan-8-amine

InChI

InChI=1S/C14H25N/c1-3-9(2)15-14-8-10-7-13(14)12-6-4-5-11(10)12/h9-15H,3-8H2,1-2H3

InChI Key

YMALQGJJHAIFPR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CC2CC1C3C2CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.